2-{[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetonitrile
Description
The compound 2-{[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetonitrile is a chromone derivative characterized by a 4-bromophenyl group at position 3, a trifluoromethyl group at position 2, and an acetonitrile-substituted ether at position 7 of the chromen-4-one core. Chromones are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including anticancer, antioxidant, and enzyme-inhibitory properties .
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9BrF3NO3/c19-11-3-1-10(2-4-11)15-16(24)13-6-5-12(25-8-7-23)9-14(13)26-17(15)18(20,21)22/h1-6,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOVIEKNUHMVCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)OCC#N)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9BrF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetonitrile typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-{[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetonitrile involves its interaction with specific molecular targets. The bromophenyl and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The chromenone core structure may also play a role in the compound’s biological activity by facilitating interactions with various biomolecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Functional Group Variations : The acetonitrile group in the target compound offers a nitrile moiety, which may participate in hydrogen bonding or dipole interactions compared to ester or carboxylic acid groups in analogs .
- Synthetic Accessibility : The 4-bromophenyl derivative may require specialized bromination steps, whereas fluorophenyl analogs are synthesized via direct coupling reactions .
Crystallographic and Computational Studies
- Crystal Packing : Fluorophenyl derivatives exhibit planar chromone cores stabilized by π-π stacking, with Hirshfeld surface analysis revealing C–H···O and F···H interactions . The bromophenyl analog is expected to show altered packing due to bromine’s larger size and polarizability.
- Molecular Docking : Docking studies of trifluoromethyl chromones correlate substituent electronic properties with binding affinity to kinase domains . Bromine’s electronegativity may enhance interactions with residues like serine or tyrosine in target proteins.
Biological Activity
The compound 2-{[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetonitrile is a derivative of chromenone that has garnered attention for its potential biological activities. This article explores its biological activity, including its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a chromenone backbone with a bromophenyl group and a trifluoromethyl group, which are significant for its biological interactions.
Biological Activity Overview
Recent studies have indicated that compounds with similar structures exhibit various biological activities, including:
- Antioxidant Activity : Compounds containing chromenone moieties have shown significant free radical scavenging capabilities.
- Enzyme Inhibition : The compound is hypothesized to inhibit key enzymes such as acetylcholinesterase (AChE) and cyclooxygenases (COX), which are relevant in neurodegenerative diseases and inflammation.
In Vitro Studies
In vitro evaluations of similar chromenone derivatives have demonstrated their potential as multi-target-directed ligands. For instance, studies on related compounds indicated moderate inhibition against AChE and COX-2, with IC50 values ranging from 5.4 µM to 24.3 µM depending on the specific derivative and substituents present .
Table 1: Biological Activity of Related Chromenone Derivatives
| Compound | Target | IC50 (µM) | Activity |
|---|---|---|---|
| 3b | AChE | 10.4 | Moderate |
| 3e | AChE | 5.4 | Moderate |
| 3b | COX-2 | 19.2 | Moderate |
| 3e | COX-2 | 13.2 | Moderate |
The biological activity of the compound is likely attributed to the following mechanisms:
- Hydrogen Bonding : The presence of electron-withdrawing groups like trifluoromethyl enhances hydrogen bonding interactions with enzyme active sites, increasing binding affinity.
- Structural Modulation : The bromophenyl substituent may influence the lipophilicity and steric properties, affecting how the compound interacts with various targets.
Case Studies
Several studies have investigated the implications of similar compounds in disease models:
- A study on furochromones demonstrated their efficacy in inhibiting cholinesterases and COX enzymes, suggesting potential applications in Alzheimer's disease and inflammatory conditions .
- Another investigation highlighted the cytotoxic effects of chromenone derivatives against breast cancer cell lines (MCF-7), indicating their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
